molecular formula C5H4BrClN2O B1284159 5-Bromo-4-chloro-2-methoxypyrimidine CAS No. 57054-93-0

5-Bromo-4-chloro-2-methoxypyrimidine

Cat. No. B1284159
CAS RN: 57054-93-0
M. Wt: 223.45 g/mol
InChI Key: CUJKVRNKYMBUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-methoxypyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important components of nucleic acids (DNA and RNA) and are involved in many biological processes. The presence of bromo, chloro, and methoxy substituents on the pyrimidine ring can significantly alter the chemical and physical properties of the compound, making it useful for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromo and chloro substituents, has been widely studied. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in palladium-catalyzed cross-coupling reactions to create a variety of substituted pyrimidine compounds . Similarly, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been investigated, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . These methods demonstrate the versatility of pyrimidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed using X-ray crystallography, revealing the formation of a specific pyrimidine derivative with a monoclinic crystal system . The crystal structure of these compounds is stabilized by hydrogen bonds, which are crucial for their stability and reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including cross-coupling and regioselective displacement reactions. The Stille coupling reaction has been used to synthesize 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, which are useful for preparing metal-complexing molecular rods . Additionally, the reactivity of pyrimidine derivatives with secondary amines and other nucleophiles has been explored, leading to the synthesis of compounds with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the introduction of bromo and chloro groups can affect the compound's boiling point, solubility, and stability. Theoretical and experimental techniques, such as density functional theory (DFT), molecular docking, and spectroscopic methods (FT-IR, FT-Raman, NMR), have been employed to investigate these properties . These studies provide insights into the electronic structure, charge distribution, and potential biological activity of the compounds.

Scientific Research Applications

Antiviral Activity

5-Bromo-4-chloro-2-methoxypyrimidine is used in the synthesis of 2,4-diamino-6-hydroxypyrimidines with varying substitutions at the 5th position. These derivatives have shown significant inhibitory activity against retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. However, they exhibit poor activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Herbicide Development

5-Bromo-4-chloro-2-methoxypyrimidine derivatives have been synthesized and investigated for their herbicidal activity. These compounds, specifically deuterium-substituted versions, are used in the quantitation of herbicide residues in agricultural products and foodstuffs, indicating a significant role in the development and analysis of new herbicides (Yang Zheng-mi, 2014).

Industrial Chemical Synthesis

This compound is also pivotal in large-scale industrial syntheses. For instance, it is a key intermediate in manufacturing SGLT2 inhibitors, a class of compounds with potential applications in diabetes therapy. The process involves several steps, including nitration, hydrolysis, and bromination, demonstrating its versatility in complex chemical syntheses (Yi Zhang et al., 2022).

Pharmaceutical Synthesis

In pharmaceutical research, 5-Bromo-4-chloro-2-methoxypyrimidine serves as an intermediate in the synthesis of drugs like dapagliflozin, an antidiabetic drug. This showcases its importance in the development of significant therapeutic agents (Jie Yafei, 2011).

Antibacterial Evaluation

Moreover, 5-Bromo-4-chloro-2-methoxypyrimidine derivatives have been investigated for their antibacterial properties. For instance, their reaction with carbon disulfide has led to the formation of compounds like 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2(3H)-thione, which have been evaluated for antibacterial effectiveness (Rahimizadeh et al., 2011).

Safety And Hazards

5-Bromo-4-chloro-2-methoxypyrimidine is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-4-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJKVRNKYMBUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575884
Record name 5-Bromo-4-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methoxypyrimidine

CAS RN

57054-93-0
Record name 5-Bromo-4-chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.